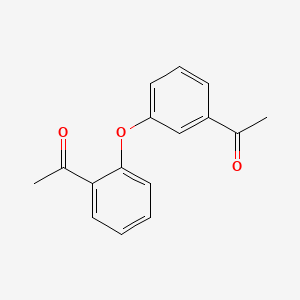
2,3'-Diacetyldiphenyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3’-Diacetyldiphenyl Ether is an organic compound with the molecular formula C16H14O3 and a molecular weight of 254.29 g/mol. It is a useful research chemical compound, often utilized as a building block in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including 2,3’-Diacetyldiphenyl Ether, is the Williamson Ether Synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. This method, however, is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .
Análisis De Reacciones Químicas
Types of Reactions: 2,3’-Diacetyldiphenyl Ether can undergo various chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, which are unstable and can decompose explosively.
Acidic Cleavage: The most common reaction of ethers is the cleavage of the C–O bond using strong acids like HI or HBr. .
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H2O2) or peracids.
Acidic Cleavage: Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr).
Major Products Formed:
Oxidation: Formation of peroxides.
Acidic Cleavage: Formation of alcohols and alkyl halides.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action for 2,3’-Diacetyldiphenyl Ether primarily involves its reactivity as an ether. In acidic conditions, the ether oxygen is protonated, forming a good leaving group that can be eliminated via an S_N2 or S_N1 reaction mechanism . This reactivity is crucial for its role in various chemical syntheses.
Comparación Con Compuestos Similares
4,4’-Diacetyl-2,2’-dimethoxydiphenyl Ether: A similar diphenyl ether compound with additional methoxy groups.
3,3’-Dihydroxy-2,2’,4,4’-tetramethoxy-6,6’-dimethyldiphenyl Ether: Another diphenyl ether with hydroxyl and methoxy groups.
Uniqueness: 2,3’-Diacetyldiphenyl Ether is unique due to its specific acetyl groups attached to the diphenyl ether structure, which can influence its reactivity and applications in chemical synthesis.
Propiedades
Fórmula molecular |
C16H14O3 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
1-[3-(2-acetylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C16H14O3/c1-11(17)13-6-5-7-14(10-13)19-16-9-4-3-8-15(16)12(2)18/h3-10H,1-2H3 |
Clave InChI |
YQJRLNGBKUCOMU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)
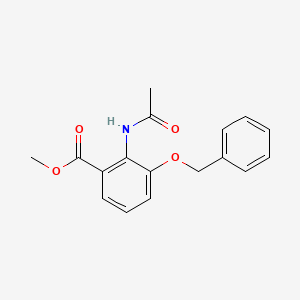
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13851213.png)
![Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B13851219.png)
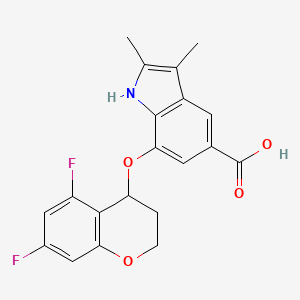

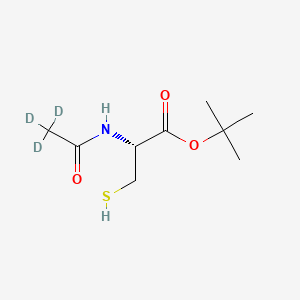
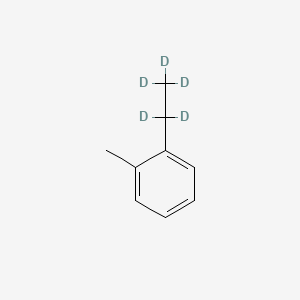

![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-icos-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13851254.png)

![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13851261.png)
